molecular formula C16H14ClF3N4OS B2724863 2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide CAS No. 339010-56-9

2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide

Cat. No. B2724863
CAS RN: 339010-56-9
M. Wt: 402.82
InChI Key: HUUWGBQNKMIJDJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridine ring would provide a planar, aromatic center to the molecule, while the trifluoromethyl and chloro groups would add elements of polarity. The propanoyl and phenylhydrazinecarbothioamide groups would likely add further complexity to the molecule’s 3D structure .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used. The pyridine ring could undergo electrophilic substitution reactions, while the carbonyl group in the propanoyl group could be involved in nucleophilic addition reactions. The hydrazine group could potentially undergo oxidation or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular size, and the presence of different functional groups would all influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactions

  • This compound and its derivatives are used in the synthesis of various chemical compounds. For instance, derivatives of this compound have been utilized in the preparation of new thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, showing potential antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Antimicrobial and Antifungal Activities

  • Certain derivatives of this compound exhibit significant antimicrobial and antifungal activities. For example, coordination compounds of copper and nickel with derivatives of this compound have shown in vitro inhibition of the growth and propagation of myeloid human leukemia HL-60 cancer cells (Pakhontsu, Tsapkov, Poirier, & Gulya, 2014).

Synthesis of Heterocyclic Compounds

Applications in Complex Formation

  • Derivatives of this compound have been used in forming metal complexes with biological activities. For instance, synthesis, X-ray crystal structure, DNA/protein binding, DNA cleavage, and cytotoxicity studies of N(4) substituted thiosemicarbazone based copper(II)/nickel(II) complexes have been conducted, showing its potential in creating complexes with significant biological activities (Muralisankar, Haribabu, Bhuvanesh, Karvembu, & Sreekanth, 2016).

Biological Investigations

  • N-(pyridin-2-yl)hydrazinecarbothioamide, a derivative of the compound, has undergone biological investigations, including molecular docking studies against bacterial strains, showcasing its application in the field of medicinal chemistry (Abu-Melha, 2018).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Depending on its specific properties, it could potentially be harmful if swallowed, inhaled, or if it comes into contact with skin. It could also pose hazards related to reactivity or flammability .

Future Directions

The future directions for research on this compound would likely depend on its intended use and observed properties. If it shows promising biological activity, it could be further developed as a pharmaceutical or agrochemical. Alternatively, if it has unique physical or chemical properties, it could be studied for potential applications in materials science or other fields .

properties

IUPAC Name

1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoylamino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N4OS/c1-9(13-12(17)7-10(8-21-13)16(18,19)20)14(25)23-24-15(26)22-11-5-3-2-4-6-11/h2-9H,1H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUWGBQNKMIJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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